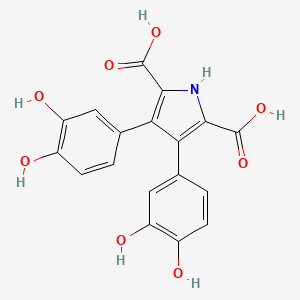
3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes two dihydroxyphenyl groups attached to a pyrrole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with pyrrole-2,5-dicarboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydroxyphenylacetic acid: Known for its antioxidant properties.
3,4-dihydroxyphenylpropionic acid: Exhibits similar antioxidant activity.
3,4-bis(3-hydroxyphenyl)hexane: Studied for its anticancer properties.
Uniqueness
3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is unique due to its dual dihydroxyphenyl groups attached to a pyrrole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
653572-65-7 |
|---|---|
Formule moléculaire |
C18H13NO8 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
3,4-bis(3,4-dihydroxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C18H13NO8/c20-9-3-1-7(5-11(9)22)13-14(8-2-4-10(21)12(23)6-8)16(18(26)27)19-15(13)17(24)25/h1-6,19-23H,(H,24,25)(H,26,27) |
Clé InChI |
TZRKGDSGYYJERQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(NC(=C2C3=CC(=C(C=C3)O)O)C(=O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




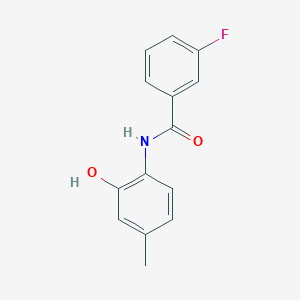

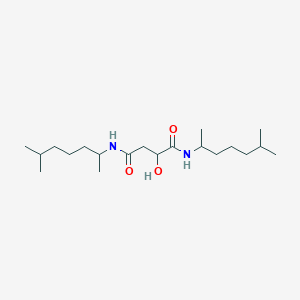
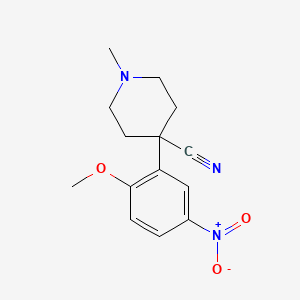
![Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate](/img/structure/B12534523.png)
![Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-](/img/structure/B12534544.png)
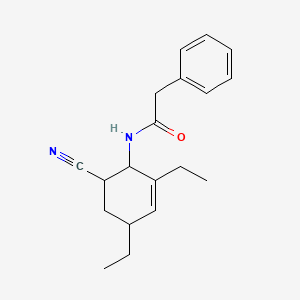

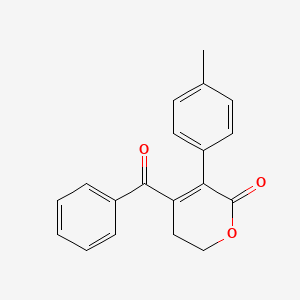

![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)

